

An In-depth Technical Guide on the Chemical Properties of LY2365109 Hydrochloride

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Compound of Interest

Compound Name: LY2365109 hydrochloride

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Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] This technical guide provides a comprehensive overview of its chemical and biological properties, drawing from publicly available data. The document is intended to serve as a foundational resource for researchers engaged in the study and development of GlyT1 inhibitors and modulators of the N-methyl-D-aspartate (NMDA) receptor pathway. This guide includes a compilation of its physicochemical properties, a detailed description of its mechanism of action, and generalized experimental protocols for its characterization.

Chemical and Physical Properties

LY2365109 hydrochloride is a white to off-white solid.[2] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties



Property	Value	Reference(s)
IUPAC Name	N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride	[1]
Molecular Formula	C22H28CINO5	[2]
Molecular Weight	421.91 g/mol	[1]
CAS Number	1779796-27-8	[1]
Appearance	Solid	[2]
Purity	≥98% (by HPLC)	[1]

Table 2: Solubility Data

Solvent	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	≥ 31 mg/mL (≥ 73.48 mM)	[2]
Ethanol	21.1 mg/mL (50 mM)	[1]
Water	< 0.1 mg/mL (insoluble)	[2]

Table 3: Storage and Stability

Condition	Stability	Reference(s)
Solid Powder	Dessicate at Room Temperature	[1]
In Solvent (-80°C)	6 months	[2]
In Solvent (-20°C)	1 month	[2]

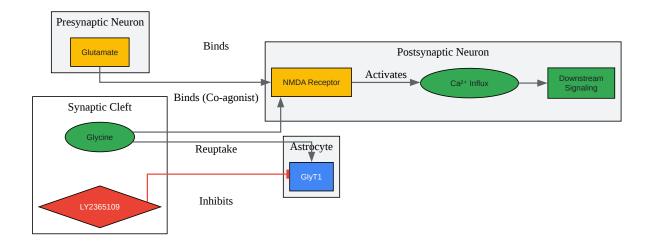
Mechanism of Action and Biological Activity

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with a reported IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[2] It



displays high selectivity for GlyT1 over the glycine transporter 2 (GlyT2), with a reported IC₅₀ of >30,000 nM for GlyT2.[1]

The primary mechanism of action of LY2365109 involves the inhibition of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft.[3] Glycine acts as a mandatory co-agonist at the NMDA receptor. By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine in the synapse, thereby potentiating NMDA receptor-mediated neurotransmission.[3][4] This enhancement of NMDA receptor function is the basis for its investigation in neurological and psychiatric disorders characterized by NMDA receptor hypofunction.



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Caption: Mechanism of action of LY2365109 hydrochloride.

Experimental Protocols

Detailed, compound-specific experimental protocols for the characterization of **LY2365109 hydrochloride** are not extensively available in the public domain. The following sections



provide generalized, yet detailed, methodologies that are standard in the field for determining the key chemical properties of a compound like **LY2365109 hydrochloride**.

Determination of Aqueous Solubility

A standard shake-flask method can be employed to determine the aqueous solubility of **LY2365109 hydrochloride**.

Methodology:

- Preparation of Saturated Solution: An excess amount of LY2365109 hydrochloride is added to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container.
- Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged at high speed, to separate the solid phase from the supernatant.
- Sample Preparation: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent (e.g., mobile phase for HPLC).
- Quantification: The concentration of LY2365109 hydrochloride in the diluted supernatant is determined using a validated analytical method, such as HPLC-UV.
- Calculation: The aqueous solubility is calculated from the measured concentration and the dilution factor.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

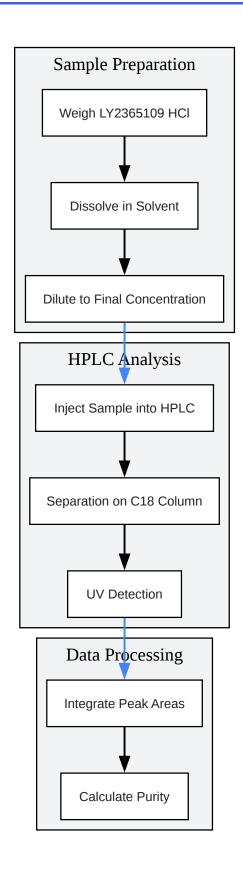
While the purity of **LY2365109 hydrochloride** is reported as ≥98%, the specific HPLC method is not publicly detailed. A general reverse-phase HPLC method suitable for this type of molecule is described below.

Methodology:



- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: Determined by UV-Vis spectral analysis of LY2365109
 hydrochloride (typically in the range of 210-280 nm).
 - Injection Volume: 10 μL.
- Sample Preparation: A solution of LY2365109 hydrochloride of known concentration is prepared in a suitable solvent (e.g., DMSO or mobile phase).
- Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to LY2365109 and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.





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